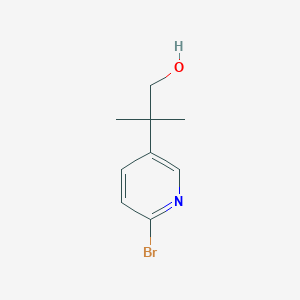

2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol

CAS No.:

Cat. No.: VC13625194

Molecular Formula: C9H12BrNO

Molecular Weight: 230.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12BrNO |

|---|---|

| Molecular Weight | 230.10 g/mol |

| IUPAC Name | 2-(6-bromopyridin-3-yl)-2-methylpropan-1-ol |

| Standard InChI | InChI=1S/C9H12BrNO/c1-9(2,6-12)7-3-4-8(10)11-5-7/h3-5,12H,6H2,1-2H3 |

| Standard InChI Key | MMWIAARTUFEAKE-UHFFFAOYSA-N |

| SMILES | CC(C)(CO)C1=CN=C(C=C1)Br |

| Canonical SMILES | CC(C)(CO)C1=CN=C(C=C1)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol consists of a pyridine ring substituted with a bromine atom at the 6-position and a 2-methylpropan-1-ol group at the 3-position. The pyridine ring (C₅H₄NBr) adopts a planar configuration, while the propanol side chain introduces steric bulk due to the geminal methyl groups and hydroxyl functionality . The SMILES notation (CC(C)(CO)C1=CN=C(C=C1)Br) underscores the connectivity of these groups, with the hydroxyl oxygen positioned on the primary carbon of the propanol chain .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂BrNO | PubChem |

| Molecular Weight | 230.10 g/mol | PubChem |

| Synonyms | 1240596-24-0, PB40033 | PubChem |

| XLogP3-AA | 1.7 (estimated) | PubChem |

Crystallographic and Conformational Analysis

While direct crystallographic data for 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol is limited, studies on structurally analogous compounds provide insights. For example, the related compound 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine exhibits a dihedral angle of 16.2° between the pyridine and fused imidazopyrazine rings . This suggests that steric interactions between the pyridine ring and bulky substituents influence molecular conformation—a factor critical for understanding the reactivity of the target compound .

Synthetic Pathways and Reaction Mechanisms

Alkylation of Pyridine Derivatives

A key synthetic route to related bromopyridyl compounds involves alkylation reactions. For instance, 2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile (CAS: 850197-45-4) is synthesized via a two-step process:

-

Deprotonation: Treatment of 2-(6-bromopyridin-3-yl)acetonitrile with sodium hydride in tetrahydrofuran (THF) at 0–20°C generates a resonance-stabilized nitrile anion.

-

Methylation: Reaction with methyl iodide at 20°C yields the α-methylated product with a 19% isolated yield .

Table 2: Reaction Conditions for Alkylation

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–20°C (Step 1); 20°C (Step 2) |

| Reagents | NaH, CH₃I |

| Yield | 19% |

While this protocol produces the nitrile analog, conversion to the alcohol derivative would necessitate additional steps, such as:

-

Nitrile Reduction: Using LiAlH₄ or catalytic hydrogenation to reduce the nitrile to a primary amine.

-

Hydrolysis: Acid- or base-mediated hydrolysis to generate a carboxylic acid, followed by reduction to the alcohol.

Alternative Pathways Involving Bromoethanones

The synthesis of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine demonstrates the reactivity of brominated pyridyl ketones . Reacting 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine in 2-propanol at 80°C produces the fused heterocycle via nucleophilic substitution and cyclization . Adapting this approach, 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol could theoretically be synthesized through:

-

Grignard Addition: Reaction of a bromopyridyl Grignard reagent with a ketone precursor.

-

Hydroboration-Oxidation: Conversion of an alkene intermediate to the alcohol.

Reactivity and Functional Group Transformations

Alcohol Functionalization

The primary alcohol group in 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol is amenable to standard alcohol reactions:

-

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

-

Oxidation: Conversion to a ketone using Jones reagent or pyridinium chlorochromate (PCC).

-

Sulfonation: Treatment with sulfonyl chlorides to yield sulfonate esters.

Halogen Exchange Reactions

The bromine atom on the pyridine ring can participate in cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids to form biaryl systems.

-

Buchwald-Hartwig Amination: Introduction of amine groups via Pd/ligand systems.

Applications in Medicinal Chemistry and Agrochemicals

Pharmaceutical Intermediates

Bromopyridyl alcohols are pivotal in synthesizing kinase inhibitors and antiviral agents. For example, the structurally similar compound 2-(6-Bromopyridin-2-yl)propan-2-ol (CAS: 638218-78-7) is marketed as a research chemical for antibiotic development . The tertiary alcohol moiety in 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol may enhance solubility compared to non-polar analogs, making it advantageous for drug formulation .

Agrochemical Applications

Pyridine derivatives are widely used in herbicides and insecticides. The bromine substituent in 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol could act as a leaving group in nucleophilic substitution reactions, enabling the synthesis of thiourea-based fungicides or neonicotinoid analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume